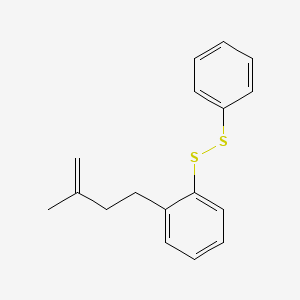
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyldisulfanyl group and a 3-methylbut-3-en-1-yl group
Preparation Methods
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbut-3-en-1-ol and 2-bromobenzene.
Formation of the Phenyldisulfanyl Group: The phenyldisulfanyl group can be introduced through a reaction between 2-bromobenzene and a disulfide compound under suitable conditions.
Coupling Reaction: The final step involves a coupling reaction between the intermediate product and 3-methylbut-3-en-1-ol to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the disulfide bond to form thiols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene involves its interaction with molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene can be compared with other similar compounds, such as:
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: This compound has a similar structure but contains a thiol group instead of a disulfide group.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfonyl)benzene: This compound contains a sulfonyl group, which imparts different chemical and biological properties.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfinyl)benzene: This compound contains a sulfinyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its disulfide bond, which provides distinct redox properties and potential for diverse applications.
Properties
CAS No. |
59321-14-1 |
|---|---|
Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)-2-(phenyldisulfanyl)benzene |
InChI |
InChI=1S/C17H18S2/c1-14(2)12-13-15-8-6-7-11-17(15)19-18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
InChI Key |
RYWCEXMJZXYLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)
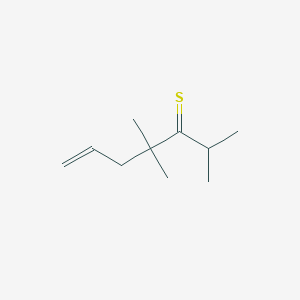
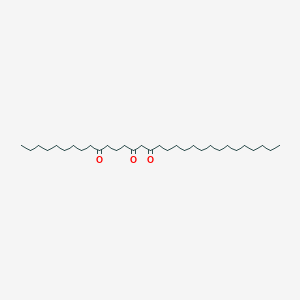
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)
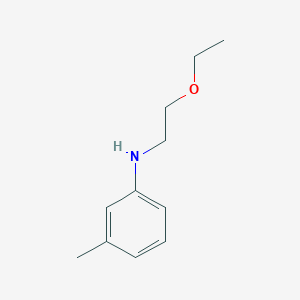
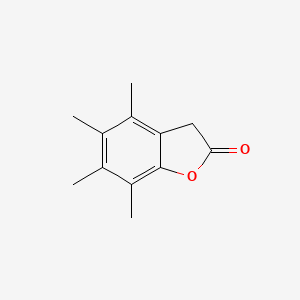

![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
